molecular formula C8H7N3O B13959010 6-cyano-N-methylpyridine-2-carboxamide

6-cyano-N-methylpyridine-2-carboxamide

Cat. No.: B13959010
M. Wt: 161.16 g/mol
InChI Key: LWYGNKQBQWLYNW-UHFFFAOYSA-N
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Description

6-cyano-N-methylpyridine-2-carboxamide is a nitrogen-containing heterocyclic compound with the molecular formula C8H7N3O. This compound is characterized by a cyano group (-CN) and a carboxamide group (-CONH2) attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyano-N-methylpyridine-2-carboxamide typically involves the cyanoacetylation of amines. One common method is the reaction of methyl cyanoacetate with substituted aryl or heteryl amines under solvent-free conditions at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

6-cyano-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of N-methylpyridine-2-carboxamide.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-cyano-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyano-N-methylpyridine-2-carboxamide is unique due to the presence of both the cyano and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

6-cyano-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H7N3O/c1-10-8(12)7-4-2-3-6(5-9)11-7/h2-4H,1H3,(H,10,12)

InChI Key

LWYGNKQBQWLYNW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC(=N1)C#N

Origin of Product

United States

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